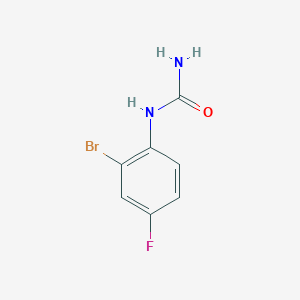

2-Bromo-4-fluorophenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBPCEYFPXAMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Fluorophenylurea and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in Phenylurea Synthesis

The construction of the urea (B33335) moiety is fundamental to the synthesis of phenylurea derivatives. This process hinges on the creation of two carbon-nitrogen bonds to a central carbonyl group. The primary strategies can be broadly categorized into those that use highly reactive phosgene (B1210022) or its equivalents and those that employ phosgene-free alternatives, often proceeding through an isocyanate intermediate. nih.gov The choice of method depends on factors like substrate scope, safety considerations, and desired product complexity.

Historically, the reaction of amines with phosgene (COCl₂) was a standard method for producing ureas. nih.gov This approach typically involves the formation of an isocyanate intermediate, which then reacts with another amine to yield the urea. nih.govacs.org However, the extreme toxicity of phosgene gas has driven the development of safer alternatives. nih.govtandfonline.com

Phosgene-free routes have become the preferred standard in modern synthesis. These methods often generate the crucial isocyanate intermediate in situ from safer precursors. Common strategies include the Curtius, Hofmann, or Lossen rearrangements of carboxylic acid derivatives (acid chlorides, amides, hydroxamic acids). tandfonline.comtandfonline.com Another popular and safer approach is the use of phosgene surrogates, such as the solid, crystalline N,N′-Carbonyldiimidazole (CDI), which does not produce hazardous byproducts. nih.govresearchgate.net Direct carbonylation of amines using carbon dioxide (CO₂) as a C1 building block, often with a catalyst, represents a greener alternative. ionike.comorganic-chemistry.org

The most common and pivotal step in the formation of unsymmetrical arylureas is the nucleophilic addition of an amine to an isocyanate. acs.org This reaction is highly efficient and forms the basis for many synthetic strategies, including those where the isocyanate is generated in situ. tandfonline.comlnu.edu.cn The mechanism involves the attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbonyl carbon of the isocyanate group. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically fast and chemoselective, making it ideal for the final step in a multi-step synthesis. organic-chemistry.org For the synthesis of 2-Bromo-4-fluorophenylurea, this would involve the reaction of an amine with 2-bromo-4-fluorophenyl isocyanate.

Phosgene-Based and Phosgene-Free Routes to Urea Derivatives

Regioselective Bromination and Fluorination Strategies on Phenylurea Scaffolds

Achieving the specific 2-bromo-4-fluoro substitution pattern on the phenyl ring requires precise control over halogenation reactions. The timing of these reactions is critical; typically, the halogen atoms are introduced onto an aniline (B41778) or a protected aniline precursor before the formation of the urea group. Direct halogenation of the final phenylurea scaffold is less common and can be complicated by the directing effects of the urea moiety.

The introduction of a bromine atom onto the aromatic ring is achieved via electrophilic aromatic substitution. The amino group (-NH₂) in aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.com However, its high reactivity often leads to polysubstitution; for instance, the reaction of aniline with bromine water rapidly yields 2,4,6-tribromoaniline, making it difficult to stop at a mono-substituted product. libretexts.org

To control this reactivity and achieve regioselectivity, the amino group is often "protected" by converting it to an acetamide (B32628) (N-acetyl) group. libretexts.orgmakingmolecules.com The N-acetyl group is still an ortho-, para-director but is less activating because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. byjus.com This moderation prevents polysubstitution and allows for clean mono-bromination. makingmolecules.com For the synthesis of 2-bromo-4-fluoroaniline (B89589), the starting material would be 4-fluoroaniline. After acetylation to 4-fluoroacetanilide, bromination would be directed to the ortho position (position 2) due to the directing effects of both the para-fluoro and the N-acetyl groups. google.com Subsequent hydrolysis of the amide restores the free amine, yielding the desired 2-bromo-4-fluoroaniline precursor. libretexts.org

The incorporation of fluorine into aromatic systems has become a vital part of modern chemistry due to the unique properties it imparts to molecules. numberanalytics.com In the case of this compound, the fluorine atom is typically present on the starting material, such as 4-fluoroaniline. The synthesis of such fluorinated precursors relies on modern fluorination techniques.

Traditional methods often involved harsh reagents, but recent advancements have provided milder and more selective options. numberanalytics.com Key modern methodologies include:

Electrophilic Fluorination : This involves the direct fluorination of aromatic rings using electrophilic reagents like Selectfluor. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) : This method substitutes a leaving group on an electron-deficient aromatic ring with a fluoride (B91410) source. numberanalytics.comresearchgate.net

Transition Metal-Catalyzed Fluorination : Palladium and copper catalysts are widely used to facilitate the fluorination of aryl halides or boronic acids, often with high efficiency and regioselectivity. numberanalytics.comnumberanalytics.com

Photocatalytic and Electrochemical Fluorination : These emerging techniques use light or electricity to initiate fluorination under very mild conditions, offering sustainable alternatives. numberanalytics.com

Electrophilic Aromatic Substitution for Bromination of Anilines and Acetamides

Multi-component Reactions and Convergent Synthesis Approaches for Complex Arylurea Scaffolds

For the synthesis of more complex arylurea analogues, multi-component reactions (MCRs) and convergent synthesis offer powerful and efficient strategies.

Multi-component reactions are processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. organic-chemistry.orgnih.gov This approach is highly valued for its ability to rapidly generate molecular complexity from simple building blocks in a time- and resource-efficient manner. nih.govresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are classic examples that can be adapted to create diverse, decorated scaffolds. nih.gov

Microwave-Assisted Synthesis Techniques in Phenylurea Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal and materials chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgmdpi.com These advantages are particularly evident in the synthesis of phenylurea derivatives, where microwave irradiation can efficiently drive reactions to completion. researchgate.net The synthesis of substituted phenylureas can be achieved through various routes, including the reaction of anilines with isocyanates or the condensation of anilines with urea.

The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, which can be particularly effective for syntheses involving polar solvents or reagents. mdpi.com Research has demonstrated the successful synthesis of N,N'-diarylureas by irradiating anilines and β-ketoesters in a microwave reactor. researchgate.net For instance, when electron-rich anilines are used, the reaction can proceed to form quinolinones, but with other substituted anilines, diarylureas are the primary products obtained in moderate to good yields. researchgate.net This methodology is directly applicable to the synthesis of this compound from 2-bromo-4-fluoroaniline.

Another efficient microwave-assisted approach involves the condensation of a phenylurea with other reagents. In one solvent-free method, phenylureas are condensed with arylglyoxals using a polyphosphoric ester (PPE) as a mediator. organic-chemistry.org This technique achieves high yields (81-95%) in exceptionally short reaction times of just 2.5 to 3.5 minutes. organic-chemistry.org The principles of this rapid, solvent-free approach could be adapted for the derivatization of the this compound core.

The table below summarizes findings from various studies on the microwave-assisted synthesis of urea and its derivatives, illustrating the typical conditions and outcomes.

Table 1: Examples of Microwave-Assisted Synthesis of Phenylurea Derivatives and Related Compounds This table is interactive. You can sort and filter the data.

| Product Type | Reactants | Microwave Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N'-bis(4-fluorophenyl)urea | 4-Fluoroaniline, Ethyl acetoacetate | 250 °C | Diphenyl ether | 20% | researchgate.net |

| N,N'-bis(2-bromophenyl)urea | 2-Bromoaniline, Ethyl acetoacetate | 250 °C | Diphenyl ether | 53% | researchgate.net |

| 1,5-Disubstituted Hydantoins | Phenylurea, Arylglyoxals | Not specified | Solvent-Free | 81-95% | organic-chemistry.org |

| 1,4-Dihydropyridine Nucleoside | Substituted Aldehyde, β-Keto Ester, Ammonium Acetate | 60 °C, 30 min | Solvent-Free | 86% | nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound is an achiral molecule, its chiral derivatives are of significant interest for applications in asymmetric synthesis, where they can act as chiral auxiliaries, ligands, or organocatalysts. The stereoselective synthesis of such derivatives requires precise control over the formation of new stereogenic centers.

A primary strategy for creating chiral derivatives involves the reaction of a prochiral precursor with a chiral reagent or catalyst. For example, 2-bromo-4-fluorophenyl isocyanate can be reacted with a chiral amine or alcohol to generate a chiral urea or carbamate, respectively. The stereochemistry of the final product is dictated by the chirality of the starting amine or alcohol.

More advanced methods involve the catalytic, stereoselective formation of C-N or C-C bonds. Palladium-catalyzed reactions have been particularly successful in this area. For instance, the stereoselective synthesis of chiral imidazolidin-2-ones (cyclic ureas) can be achieved through the Pd-catalyzed carboamination of allylic ureas. nih.gov This process allows for the construction of 4,5-disubstituted cyclic ureas with good to excellent levels of diastereoselectivity. nih.gov This methodology could be adapted to create chiral, cyclic analogues incorporating the 2-bromo-4-fluorophenyl moiety.

Another innovative approach involves the rearrangement of a benzylic organolithium derived from a chiral urea. researchgate.net In this method, a urea is first formed from a chiral amine. Subsequent treatment with a strong base like LDA induces a stereospecific rearrangement that transfers an aryl group, generating a quaternary stereogenic center with high enantioselectivity. researchgate.net This strategy could be envisioned for synthesizing derivatives of this compound with a chiral quaternary center.

The table below presents examples from the literature on the synthesis of chiral urea derivatives, highlighting the methodologies used to control stereochemistry.

Table 2: Examples of Stereoselective Synthesis of Chiral Urea Derivatives This table is interactive. You can sort and filter the data.

| Product | Key Method | Chiral Source | Stereoselectivity | Reference |

|---|---|---|---|---|

| 4,5-Disubstituted Imidazolidin-2-one | Pd-catalyzed alkene carboamination | Chiral allylic urea | Good to excellent d.r. | nih.gov |

| Chiral α-Pyridyl Amine | Lithiation and rearrangement | Chiral benzyl (B1604629) group on urea | High enantioselectivity | researchgate.net |

| Chiral Tetrahydroisoquinolines | Diastereoselective propargylation | N-tert-butanesulfinyl imine | >95:5 er | ua.es |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Fluorophenylurea

Photochemical Degradation Mechanisms of Halogenated Phenylureas

The photochemical behavior of phenylurea compounds, particularly herbicides, is significantly influenced by the substituents on the aromatic ring. nih.govresearchgate.netchemicalbook.com For halogenated derivatives like 2-Bromo-4-fluorophenylurea, exposure to ultraviolet radiation initiates several degradation pathways.

A primary photochemical event for aryl halides is the cleavage of the carbon-halogen (C-X) bond. chemicalbook.com This process, known as photohomolysis, involves the absorption of a photon, leading to the homolytic fission of the C-X bond to produce an aryl radical and a halogen radical. cdnsciencepub.comacs.org The efficiency of this cleavage can be influenced by the bond dissociation energy, where weaker bonds are more susceptible to breaking. cdnsciencepub.com In the case of this compound, the carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it the primary site for photolytic cleavage.

Mechanistic studies suggest that this photohomolytic cleavage can be the initial step in subsequent reactions, such as cyclization or reaction with the solvent. cdnsciencepub.comacs.org The formation of an aryl radical from this compound would be a key intermediate in its photochemical degradation cascade. Some research indicates that for aryl halides, the photochemical activation can be facilitated by the formation of an electron donor-acceptor (EDA) complex, which upon irradiation, generates radical species. chemrxiv.orgacs.org

Beyond simple C-X bond photolysis, phenylurea derivatives undergo several other photochemical transformations. chemicalbook.com The specific pathway depends heavily on the compound's structure and the reaction environment. nih.govresearchgate.net

Photohydrolysis : For halogenated phenylureas in aqueous solutions, the main transformation pathway is photohydrolysis, where the halogen atom on the aromatic ring is substituted by a hydroxyl group. nih.govresearchgate.netchemicalbook.com In the specific case of para-halogenated phenylureas, the intermediate formation of a carbene has been observed. nih.govresearchgate.netrsc.org

Photooxidation : The oxidation of the urea (B33335) side chain can occur, although often with a lower quantum yield compared to reactions on the aromatic ring. nih.govchemicalbook.comrsc.org This can involve the oxidation of methyl groups if present. nih.govchemicalbook.com Photooxidation can also be promoted by sensitizers like humic substances or through photocatalysis. nih.govchemicalbook.com

Photorearrangement : Unhalogenated phenylureas can undergo intramolecular rearrangements similar to a photo-Fries reaction upon excitation. nih.govresearchgate.netchemicalbook.com

Photoelimination : In the absence of water, the primary phototransformation route for some phenylureas like diuron (B1670789) involves the elimination of methyl groups from the urea moiety. nih.govchemicalbook.comrsc.org

For this compound, photohydrolysis of the bromine atom is an expected major degradation pathway in an aqueous environment.

Photolysis of Carbon-Halogen Bonds in Substituted Aryl Systems

Microbial and Abiotic Transformation Pathways in Environmental Systems

In soil and water, the degradation of phenylurea compounds is often dominated by microbial activities, though abiotic processes can also contribute. oup.comoup.com The degradation of halogenated phenylureas in agricultural soils appears to be very slow. oup.com

A common and significant microbial degradation pathway for many commercial phenylurea herbicides involves the transformation of the urea side chain. oup.comoup.com These reactions are typically stepwise processes:

N-Demethylation : For N,N-dimethyl-substituted phenylureas like diuron or isoproturon, degradation is initiated by the successive removal of the methyl groups. oup.comsigmaaldrich.comresearchgate.net This N-dealkylation is a critical first step in their metabolism by various soil microorganisms, including bacteria and fungi. oup.com

N-Demethoxylation : For N-methoxy-N-methyl-substituted ureas, both N-demethylation and N-demethoxylation occur. oup.comsigmaaldrich.comresearchgate.net

Following these initial dealkylation or demethoxylation steps, the resulting phenylurea metabolite is typically hydrolyzed to its corresponding aniline (B41778) derivative. oup.comoup.com For this compound, which lacks N-alkyl or N-methoxy groups, the primary microbial transformation would likely be the direct hydrolytic cleavage of the urea linkage to yield 2-bromo-4-fluoroaniline (B89589). Some bacterial strains, such as Arthrobacter globiformis D47, are known to hydrolyze the urea side chain of various phenylurea herbicides directly to their respective aniline derivatives. oup.comoup.com

Thermal Decomposition Kinetics and Mechanistic Studies of Urea Derivatives

Theoretical studies on the thermal decomposition of phenylureas have shown that these compounds break down through a predictable unimolecular pathway. acs.orgnih.gov The decomposition is not initiated by the simple fission of bonds but rather by a concerted pericyclic reaction. acs.orgnih.gov

The mechanism involves a four-center reaction that results in the formation of a substituted isocyanate and an amine. acs.orgnih.gov The specific products and reaction rates are determined by the nature of the substituents on the urea nitrogen atoms. acs.org For an unsubstituted phenylurea like this compound, the thermal decomposition would proceed via this pathway to yield 2-bromo-4-fluorophenyl isocyanate and ammonia (B1221849).

Kinetic models for urea decomposition often divide the process into temperature-dependent stages, with initial decomposition occurring up to 190°C, followed by the breakdown of by-products like biuret (B89757) at higher temperatures. kit.edu

| Reactant | Decomposition Pathway | Products | Citation |

| Phenylurea Derivatives | Four-center pericyclic reaction | Substituted Isocyanate + Amine | acs.org, nih.gov |

| This compound (Predicted) | Four-center pericyclic reaction | 2-Bromo-4-fluorophenyl isocyanate + Ammonia | acs.org, nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions on Brominated Arylureas (e.g., Suzuki, Sonogashira, Stille Coupling)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for synthetic modification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. Aryl bromides are common and effective substrates for these transformations. nih.govmit.edu

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org The reaction is widely used to synthesize biaryl compounds and is tolerant of many functional groups. wikipedia.org The C-Br bond of this compound would readily participate in Suzuki coupling with an arylboronic acid to generate a fluorinated biphenyl (B1667301) urea derivative. rsc.orgresearchgate.net The general reactivity order for the halide is I > Br > Cl. wikipedia.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. researchgate.netorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl substituent at the bromine's position, creating an internal alkyne. Aryl bromides are effective substrates for this coupling. nih.govnih.gov

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin compound (stannane). organic-chemistry.orglibretexts.org It is a versatile method that tolerates a wide variety of functional groups, although the toxicity of tin reagents is a drawback. organic-chemistry.orgnih.gov this compound would be a suitable electrophile to couple with various organostannanes to create new C-C bonds. libretexts.orgrsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Expected Product with this compound | Citation |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd complex (e.g., Pd(PPh₃)₄) + Base | Aryl-Aryl, Aryl-Vinyl | 2-(Aryl)-4-fluorophenylurea | wikipedia.org, libretexts.org |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd complex + Cu(I) salt + Base | Aryl-Alkynyl | 2-(Alkynyl)-4-fluorophenylurea | researchgate.net, organic-chemistry.org |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd complex (e.g., Pd(PPh₃)₄) | Aryl-Aryl, Aryl-Vinyl | 2-(Aryl/Vinyl)-4-fluorophenylurea | organic-chemistry.org, libretexts.org |

Structural Chemistry and Supramolecular Assembly of 2 Bromo 4 Fluorophenylurea

Crystalline State Analysis and Polymorphism Studies of Arylurea Derivatives

Arylurea derivatives are known for their capacity to form various crystalline structures, a phenomenon known as polymorphism. justia.com The specific arrangement of molecules in the crystal lattice is crucial as it influences the material's physical properties. Studies on related arylurea compounds, such as 1,3-bis(3-fluorophenyl)urea, have shown the existence of concomitant polymorphs, where different crystalline forms are obtained from the same crystallization conditions. nih.govresearchgate.net In one form, hydrogen-bonded chains of urea (B33335) molecules align in an antiparallel fashion, which is a common motif for many diphenylureas. nih.govresearchgate.net In another, a rarer parallel alignment of these chains is observed. nih.govresearchgate.net The interplay between intramolecular and intermolecular forces, including subtle differences in molecular conformation, can lead to these different packing arrangements. researchgate.net The presence of substituents on the aryl rings, such as the bromo and fluoro groups in 2-Bromo-4-fluorophenylurea, is expected to significantly influence the crystalline packing and the potential for polymorphism.

Conformational Preferences and Molecular Dynamics of Substituted Arylureas

Substituted arylureas can adopt several conformations due to rotation around the C-N bonds of the urea linkage. ncl.ac.uk The four primary conformations are classified as trans-trans, cis-trans, trans-cis, and cis-cis, based on the relative orientation of the substituents on the nitrogen atoms. ncl.ac.uk For many N,N'-diaryl ureas, there is a strong preference for a trans arrangement of the N'-aryl group and the carbonyl group. nih.gov Computational studies, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, are instrumental in understanding the conformational landscapes and the energy barriers between different conformers. nih.govifremer.fr For instance, in N-aryl-N'-cyclopentyl ureas, the methylation pattern was found to significantly affect the conformational preference, with some derivatives showing equal stability for both trans-trans and cis-trans conformations. ncl.ac.uk The latter can be stabilized by an internal hydrogen bond. ncl.ac.uk The specific substituents, like the bromine and fluorine in this compound, will play a key role in determining the most stable conformation through a combination of steric and electronic effects.

Hydrogen Bonding Networks in Fluorophenylurea Structures

Hydrogen bonds are the primary driving force in the self-assembly of urea derivatives, creating robust and predictable patterns. The urea group itself is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of extensive networks. ncl.ac.uk

Intermolecular Hydrogen Bonding Motifs (N-H...O, N-H...F)

The most prevalent hydrogen bonding motif in arylureas is the N-H...O interaction, where the N-H group of one urea molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. researchgate.net This often results in the formation of one-dimensional tapes or chains. acs.org In these structures, bifurcated N-H...O hydrogen bonds can create cyclic motifs, such as the R2(8) ring. conicet.gov.ar

In addition to the strong N-H...O bonds, the presence of fluorine in this compound introduces the possibility of N-H...F hydrogen bonds. While organic fluorine is generally considered a weak hydrogen bond acceptor, these interactions have been observed and characterized. mdpi.comresearchgate.net The strength and geometry of such bonds can be investigated using techniques like NMR spectroscopy and quantum chemical calculations. mdpi.com The existence of these interactions can provide an additional layer of complexity and directionality to the supramolecular assembly.

| Interaction | Description | Typical Motif |

| N-H...O | Strong hydrogen bond between the urea N-H and a carbonyl oxygen. | One-dimensional tapes, R2(8) rings conicet.gov.ar |

| N-H...F | Weaker hydrogen bond between the urea N-H and a fluorine atom. | Can contribute to overall crystal packing. |

| C-H...O | Weak hydrogen bond between an aromatic C-H and a carbonyl oxygen. | Can influence conformation and packing. acs.org |

| C-H...F | Weak hydrogen bond between an aromatic C-H and a fluorine atom. | Can form two-dimensional networks. iucr.orgresearchgate.net |

Intramolecular Interactions and Conformational Locking in Halogenated Arylureas

Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of a molecule, a concept known as conformational locking. researchgate.net In some arylureas, particularly those with electron-withdrawing groups, intramolecular C-H...O interactions between an aromatic C-H and the urea carbonyl oxygen can occur. acs.org These interactions can lead to a planar conformation of the molecule and weaken the carbonyl oxygen's ability to accept intermolecular hydrogen bonds. acs.org This can, in turn, favor alternative hydrogen bonding motifs, such as N-H...N interactions if a suitable acceptor like a pyridyl group is present. acs.orgacs.org In halogenated arylureas, the interplay of these intramolecular forces is crucial in defining the molecule's shape and its subsequent self-assembly. researchgate.net For instance, some non-symmetric substituted ureas have been observed to be locked in an (E,Z) conformation. rsc.org

Halogen Bonding Interactions Involving Bromine and Fluorine Substituents

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org The strength of this interaction generally follows the trend I > Br > Cl > F. acs.org The bromine atom in this compound, with its region of positive electrostatic potential (the σ-hole) opposite the C-Br bond, can act as a halogen bond donor. nih.gov It can interact with electron-rich sites such as the carbonyl oxygen or even the π-system of an adjacent aromatic ring. These interactions are highly directional and can be a powerful tool in crystal engineering. researchgate.net

Fluorine, being highly electronegative, is generally a poor halogen bond donor. acs.orgnih.gov However, the electron-withdrawing nature of the fluorine atom can enhance the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability. nih.govfrontiersin.org Computational studies on fluorinated bromobenzene (B47551) have shown that fluorine substitution can more than double the stabilizing potential of a halogen bond. nih.gov Therefore, the interplay between the bromine as a halogen bond donor and the fluorine as a modulator of electronic properties is a key feature of the supramolecular chemistry of this compound.

| Halogen Bond Donor | Potential Acceptor | Effect of Fluorine |

| Bromine | Carbonyl Oxygen, Aromatic π-system | Enhances the positive σ-hole on bromine, strengthening the interaction. nih.gov |

Supramolecular Architectures and Self-Assembly of Arylureas

The combination of strong N-H...O hydrogen bonds, weaker N-H...F and C-H...O/F interactions, and directional halogen bonds leads to the formation of complex and well-defined supramolecular architectures. iucr.org The self-assembly of arylurea molecules is a hierarchical process where primary hydrogen bonding motifs, like the urea tape, can further organize into layers or three-dimensional networks through weaker interactions. nih.gov

In related fluorophenylurea structures, molecules have been observed to pack into layers linked by N-H...O hydrogen bonds, with further connections into a two-dimensional network via C-H...F interactions. iucr.orgresearchgate.net The final supramolecular structure is a delicate balance of all these competing and cooperating non-covalent forces. Understanding these interactions is fundamental for the rational design of new materials with specific properties, as the supramolecular arrangement dictates the macroscopic characteristics of the crystalline solid.

Co-crystallization Strategies for Urea-Based Systems

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid-state materials without altering the chemical structure of the active pharmaceutical ingredient (API). pharmacyjournal.innih.govnih.gov This technique involves the formation of a multicomponent crystal held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking. nih.govresearchgate.networktribe.com For urea-based systems, which are rich in hydrogen bond donors (N-H) and acceptors (C=O), co-crystallization offers a powerful tool to create diverse supramolecular architectures with tailored properties. researchgate.netrsc.org

The primary strategy in the co-crystallization of urea derivatives revolves around the predictable and robust nature of the urea-urea hydrogen bonding motif, often forming a characteristic "urea tape" or α-tape structure. researchgate.networktribe.com However, the introduction of a co-former can disrupt or compete with this self-assembly, leading to new heterosynthons and extended networks. researchgate.net The selection of a suitable co-former is therefore critical and is often guided by the principles of supramolecular chemistry, aiming to establish strong and directional interactions with the target urea molecule.

Common co-formers for urea-based systems include molecules with complementary hydrogen bonding functionalities, such as:

Carboxylic acids: These can form strong N-H···O(acid) and O-H···O(urea) hydrogen bonds, leading to well-defined co-crystal structures. pharmacyjournal.in

Amides and other ureas: The potential for forming mixed urea tapes or other hydrogen-bonded patterns makes these attractive co-former candidates. pharmacyjournal.in

Pyridine (B92270) derivatives: The nitrogen atom in the pyridine ring is a good hydrogen bond acceptor, capable of interacting with the urea N-H groups. This interaction can sometimes inhibit the formation of urea tapes, leading to different structural motifs. worktribe.com

Phenols and alcohols: The hydroxyl groups can act as hydrogen bond donors, interacting with the carbonyl oxygen of the urea. pharmacyjournal.in

Several methods are employed to synthesize co-crystals of urea-based systems, including:

Slow solvent evaporation: This is a widely used and reliable method for growing high-quality single crystals suitable for X-ray diffraction analysis. nih.govijpsjournal.com

Grinding: Both neat (dry) and liquid-assisted grinding are effective mechanochemical methods for screening and producing co-crystals. pharmacyjournal.inmpg.de

Slurry crystallization: This method involves suspending the API and co-former in a solvent in which they have limited solubility, allowing for the transformation to the more stable co-crystal form. nih.gov

Melt crystallization: This technique involves heating the physical mixture of the components above their melting point, followed by cooling to induce co-crystallization. mpg.demdpi.com

In the context of this compound, the presence of the bromine and fluorine atoms introduces the possibility of halogen bonding as an additional supramolecular interaction that can be exploited in co-crystallization strategies. worktribe.com The interplay between the strong urea-urea hydrogen bonding, potential hydrogen bonds with a co-former, and possible halogen bonds can lead to the formation of complex and unique supramolecular assemblies. Research on related diarylurea derivatives has shown that co-crystallization with strong H-bond acceptors like dimethyl sulfoxide (B87167) (DMSO) can lead to significant changes in molecular conformation and packing, highlighting the role of the co-former in dictating the final crystal structure. acs.org

The successful formation and characterization of co-crystals are typically confirmed using techniques such as Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and various spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. pharmacyjournal.inmdpi.com

Below is a table summarizing common co-crystallization strategies for urea-based systems.

| Strategy | Co-former Class | Key Interactions | Common Synthesis Methods |

| Hydrogen Bond Competition/Disruption | Carboxylic Acids, Amides, Pyridines, Phenols | N-H···O, O-H···O, N-H···N | Slow Solvent Evaporation, Grinding, Slurry Crystallization |

| Halogen Bonding | Halogenated Compounds | C-X···O/N (X=Cl, Br, I) | Slow Solvent Evaporation, Melt Crystallization |

| Exploitation of Urea Tape Motif | Other Urea Derivatives | N-H···O | Grinding, Slurry Crystallization |

| Solvate/Hydrate Formation | Solvents (e.g., DMSO, Water) | N-H···O(solvent) | Slow Solvent Evaporation |

Theoretical and Computational Investigations of 2 Bromo 4 Fluorophenylurea

Quantum Chemical Calculations

No specific studies reporting quantum chemical calculations for 2-Bromo-4-fluorophenylurea are available. Such studies, were they to exist, would provide valuable insights into the molecule's electronic properties.

A DFT analysis of this compound would theoretically involve the calculation of its optimized geometry, total energy, and the distribution of electron density. This would reveal fundamental information about its stability and the nature of its chemical bonds. However, no published data from such a DFT analysis for this specific compound could be located.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. An FMO analysis for this compound would calculate the energies of these orbitals and their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Without specific research, no data for the HOMO-LUMO gap or visualizations of these orbitals for this compound can be presented.

An ESP map illustrates the three-dimensional charge distribution of a molecule, highlighting electrophilic and nucleophilic sites. For this compound, this analysis would identify regions susceptible to attack by other charged species, which is critical for understanding its interaction with other molecules. Specific ESP maps and charge distribution data for this compound are not available in the current body of scientific literature.

The Fukui function is a more sophisticated tool for identifying reactive sites within a molecule by quantifying the change in electron density at a given point when the total number of electrons is altered. This analysis would pinpoint the specific atoms in this compound most likely to participate in nucleophilic, electrophilic, or radical attacks. No studies performing a Fukui function analysis on this compound have been found.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could explore its conformational flexibility, preferred shapes (conformational landscapes), and how it interacts with solvent molecules or other chemical entities. This information is vital for understanding its behavior in different environments. Regrettably, no molecular dynamics simulation studies specifically targeting this compound have been published.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling can be employed to elucidate the step-by-step pathways of chemical reactions involving a particular compound. This would involve calculating the energies of reactants, transition states, and products for potential reactions of this compound. Such studies are essential for predicting reaction outcomes and designing new synthetic routes. There are currently no available computational studies detailing any reaction mechanisms for this compound.

The absence of specific computational and theoretical research on this compound prevents the creation of a detailed and data-rich article as requested. The field of computational chemistry relies on published, peer-reviewed data to ensure accuracy and reliability. Future research may yet explore the properties of this compound using the powerful predictive techniques outlined above.

Prediction of Spectroscopic Properties (e.g., IR, NMR) using Computational Methods

The prediction of spectroscopic properties for molecules like this compound through computational chemistry serves as a crucial bridge between theoretical models and experimental results. By employing quantum mechanical calculations, researchers can obtain detailed theoretical spectra that aid in the interpretation of experimental data, confirm molecular structures, and understand the vibrational and electronic characteristics of a compound.

Theoretical IR spectra are typically calculated using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being a common choice for achieving a good balance between accuracy and computational cost. The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following optimization, vibrational frequency calculations are performed.

It is a well-documented observation that theoretical vibrational frequencies calculated with DFT methods are often slightly higher than the experimental values. This discrepancy arises from the approximations inherent in the theoretical models, such as the assumption of a harmonic oscillator and the incomplete treatment of electron correlation. To correct for this systematic overestimation, a scaling factor is typically applied to the calculated frequencies. For the B3LYP functional, a scaling factor of around 0.96 is often used. researchgate.netnih.gov

The predicted IR spectrum provides information on the characteristic vibrational modes of the molecule. For this compound, key vibrations would include:

N-H Stretching: The urea (B33335) moiety (-NH-CO-NH-) would exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group stretching of the urea is expected, usually appearing in the region of 1630-1680 cm⁻¹.

Aromatic C-H Stretching: The phenyl ring will show C-H stretching vibrations above 3000 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the urea group would also be present.

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected at lower frequencies, typically in the range of 1000-1300 cm⁻¹ for C-F and 500-700 cm⁻¹ for C-Br.

An illustrative data table of predicted IR frequencies for this compound, based on a hypothetical DFT calculation, is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 | Medium |

| N-H Stretch (symmetric) | 3350 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Weak |

| C=O Stretch | 1670 | Strong |

| N-H Bend | 1620 | Medium |

| Aromatic C=C Stretch | 1600, 1500 | Medium-Strong |

| C-N Stretch | 1400 | Medium |

| C-F Stretch | 1250 | Strong |

| C-Br Stretch | 680 | Medium |

This table is for illustrative purposes and does not represent experimentally verified data.

The prediction of ¹H and ¹³C NMR spectra is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nih.gov Similar to IR predictions, the calculation is performed on the optimized molecular geometry.

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, predicted NMR spectra can provide detailed information about the chemical structure and connectivity of the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring and the protons of the urea's NH and NH₂ groups. The coupling patterns between adjacent protons would also be predictable. The predicted ¹³C NMR spectrum would provide chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons of the aromatic ring. The substitution pattern on the phenyl ring (bromo and fluoro groups) would significantly influence the chemical shifts of the aromatic carbons.

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below for illustrative purposes.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH₂ | 5.5 - 6.5 | Broad Singlet |

| NH | 8.0 - 9.0 | Singlet |

| Aromatic CH | 6.8 - 7.8 | Multiplets |

This table is for illustrative purposes and does not represent experimentally verified data.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 155 - 160 |

| C-F (ipso) | 150 - 165 (JC-F) |

| C-Br (ipso) | 110 - 120 |

| Aromatic CH | 115 - 135 |

| C-NH | 135 - 145 |

This table is for illustrative purposes and does not represent experimentally verified data.

By comparing these computationally predicted spectra with experimental data, a comprehensive and accurate structural and electronic characterization of this compound can be achieved.

Advanced Analytical Techniques for Characterization of 2 Bromo 4 Fluorophenylurea

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. up.ac.za These methods probe the vibrational energy levels of molecules. A vibration will be IR active if it results in a change in the dipole moment of the molecule, while a Raman active vibration must cause a change in the molecular polarizability. up.ac.za Therefore, these two techniques provide complementary information. The position, intensity, and shape of vibrational bands are sensitive to the molecular environment, including substituents, molecular geometry, and intermolecular interactions like hydrogen bonding. up.ac.za

For 2-Bromo-4-fluorophenylurea, IR and Raman spectroscopy would be used to confirm the presence of key functional groups. The urea (B33335) moiety (-NH-CO-NH-) is expected to show characteristic vibrations. The N-H stretching vibrations typically appear as strong, broad bands in the IR spectrum in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a very strong band in the IR spectrum, typically around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) and C-N stretching vibrations also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

By comparing the experimental spectra with established correlation tables and spectral databases of related compounds, a confident identification of the functional groups in this compound can be achieved.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H (Urea) | Stretching | 3300 - 3500 | Strong, Broad | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak | Strong |

| C=O (Urea - Amide I) | Stretching | 1630 - 1680 | Very Strong | Medium |

| N-H (Urea - Amide II) | Bending | 1550 - 1640 | Strong | Weak |

| C-C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong | Strong |

| C-F (Aryl) | Stretching | 1000 - 1350 | Strong | Weak |

| C-N (Urea) | Stretching | 1200 - 1400 | Medium | Medium |

| C-Br (Aryl) | Stretching | 500 - 650 | Strong | Strong |

This table presents generalized expected wavenumber ranges and intensities. Actual values for this compound may vary based on its specific molecular structure and solid-state packing.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework and the local environment of specific nuclei within a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for the complete structural elucidation of this compound. rsc.org

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the urea nitrogen atoms (-NH) are expected to appear as broad singlets, with chemical shifts that can be highly variable depending on the solvent and concentration, typically in the range of 6-9 ppm. The aromatic region would show signals for the three protons on the 2-bromo-4-fluorophenyl ring. Due to spin-spin coupling with each other and with the ¹⁹F nucleus, these protons would exhibit complex splitting patterns (multiplets). Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating urea group.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the urea group is expected to appear at a downfield chemical shift, typically around 150-160 ppm. The aromatic carbons would appear in the range of 100-160 ppm. The signals for the carbons directly bonded to bromine and fluorine would be significantly affected. The carbon attached to fluorine (C-F) would show a large one-bond coupling constant (¹JCF), resulting in a doublet. The carbon attached to bromine (C-Br) would have its chemical shift moved upfield compared to an unsubstituted carbon.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. lcms.cz Fluorine-19 has a natural abundance of 100% and a large chemical shift range, which makes it highly sensitive to its electronic environment. lcms.cz For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (³JHF). The magnitude of these coupling constants provides valuable information for assigning the proton signals in the ¹H NMR spectrum. lcms.cz

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| ¹H | -NH (Urea) | 6.0 - 9.0 | Broad Singlet |

| ¹H | Aromatic C-H | 6.8 - 8.5 | Multiplets (due to H-H and H-F coupling) |

| ¹³C | C=O (Urea) | 150 - 160 | Singlet |

| ¹³C | C-F (Aromatic) | 155 - 165 | Doublet (large ¹JCF) |

| ¹³C | C-Br (Aromatic) | 110 - 120 | Singlet |

| ¹³C | C-H (Aromatic) | 115 - 135 | Doublets (C-F coupling) or Singlets |

| ¹³C | C-N (Aromatic) | 135 - 145 | Singlet or Doublet (C-F coupling) |

| ¹⁹F | Ar-F | -110 to -125 | Multiplet (due to H-F coupling) |

This table presents generalized expected chemical shifts and coupling patterns. Actual values are dependent on the solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, LC-MS/MS) for Molecular Formula Confirmation and Identification of Transformation Products

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to four or five decimal places. msu.edu This precision allows for the determination of the unique elemental formula of this compound (C₇H₆BrFN₂O). A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.edu Therefore, the molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic doublet of two peaks of almost equal intensity, separated by two m/z units (the [M]⁺ and [M+2]⁺ peaks). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. lcms.czhpst.cz This technique is particularly useful for identifying and quantifying the compound in complex mixtures and for studying its potential transformation or degradation products. In an LC-MS/MS experiment, the parent ion corresponding to this compound would be selected and subjected to fragmentation. The resulting fragment ions (product ions) would be characteristic of the molecule's structure. For example, fragmentation could involve the cleavage of the urea group or loss of the bromine atom, providing further structural confirmation.

| Technique | Information Obtained | Key Findings for this compound |

| HRMS | Accurate Mass & Elemental Formula | Determination of the exact mass of C₇H₆BrFN₂O. Observation of the characteristic [M]⁺/[M+2]⁺ isotopic pattern confirming the presence of one bromine atom. |

| LC-MS/MS | Structural Fragmentation & Trace Analysis | Separation from impurities. Generation of a characteristic fragmentation pattern for structural confirmation. Identification of potential metabolites or degradation products by monitoring for specific parent-product ion transitions. |

X-ray Diffraction Crystallography for Single-Crystal and Powder Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ksu.edu.sa It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure. The analysis would reveal the planarity of the phenylurea group and the dihedral angle between the phenyl ring and the urea moiety. Crucially, it would detail the intermolecular interactions that stabilize the crystal lattice. Phenylurea compounds are known to form extensive hydrogen bonding networks. researchgate.net In the crystal structure of this compound, it is expected that the N-H groups of the urea moiety will act as hydrogen bond donors, while the carbonyl oxygen (C=O) will act as a hydrogen bond acceptor, likely forming centrosymmetric dimers or extended chains. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase or polymorph. This is crucial for quality control, polymorphism screening, and ensuring batch-to-batch consistency of the solid-state form of the compound.

| Parameter | Description | Expected Information for this compound |

| Crystal System & Space Group | The symmetry properties of the crystal lattice. | e.g., Monoclinic, P2₁/c (This is a common space group for such molecules). researchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values defining the repeating unit of the crystal. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between them. | Confirmation of C=O, C-N, C-C, C-F, and C-Br bond lengths. |

| Torsion Angles | The dihedral angles defining the conformation of the molecule. | The twist angle between the phenyl ring and the urea plane. |

| Hydrogen Bonding Network | The pattern of intermolecular hydrogen bonds. | Identification of N-H···O hydrogen bonds, their distances, and the resulting supramolecular motifs (e.g., dimers, chains). researchgate.netresearchgate.net |

Design and Synthesis of 2 Bromo 4 Fluorophenylurea Based Scaffolds for Advanced Chemical Research

Synthetic Strategies for Incorporating 2-Bromo-4-fluorophenylurea into Novel Molecular Frameworks

The incorporation of the this compound moiety into more complex molecules relies on established and innovative synthetic methodologies. The primary approach involves multi-step synthesis starting from commercially available precursors, followed by reactions that leverage the functional groups of the target urea (B33335).

A common route to synthesize the necessary precursor, 2-bromo-4-fluoroaniline (B89589), begins with 4-fluoroaniline. This starting material undergoes acetylation to protect the amine, followed by a regioselective bromination. The bromination can be achieved using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide, which favors the formation of the desired 2-bromo-4-fluoroacetanilide and minimizes the production of dibrominated byproducts. google.com Subsequent hydrolysis of the acetanilide (B955) yields 2-bromo-4-fluoroaniline.

With the 2-bromo-4-fluoroaniline in hand, the urea functionality is typically introduced by reaction with an isocyanate. For the synthesis of the parent this compound, a simple isocyanate source would be used. However, to incorporate it into larger frameworks, this aniline (B41778) precursor can be reacted with various diisocyanates or more complex isocyanate-bearing molecules. researchgate.netdtic.mil

Alternative, more environmentally benign methods avoid the direct use of potentially toxic isocyanates by employing isocyanate surrogates. tandfonline.comtandfonline.com For instance, 3-substituted 1,4,2-dioxazol-5-ones can serve as precursors that generate isocyanate intermediates in situ under mild, base-catalyzed conditions. tandfonline.com This allows for the chemoselective synthesis of unsymmetrical arylureas with high yields.

Once synthesized, the this compound scaffold can be further elaborated. The bromo-substituent is particularly useful for post-synthetic modification via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of C-C or C-N bonds to introduce new aryl or alkyl groups. acs.org The nitrile group on related scaffolds like 2-bromo-4-fluorobenzonitrile (B1330171) can also be a site for further reactions, such as forming oxadiazoles. ossila.com

| Reaction Type | Precursors | Reagents & Conditions | Product/Intermediate | Purpose |

| Urea Formation (Classical) | 2-bromo-4-fluoroaniline, Diisocyanate (e.g., MDI, TDI) | NMP or other polar aprotic solvent | Polyurea or complex urea derivative | Incorporation into polymers or larger molecules. researchgate.netdtic.mil |

| Urea Formation (Isocyanate Surrogate) | 2-bromo-4-fluoroaniline, 3-Aryl-1,4,2-dioxazol-5-one | NaOAc, Methanol (B129727), Mild heat | Unsymmetrical diarylurea | Green and practical synthesis of complex ureas. tandfonline.com |

| C-C Cross-Coupling | This compound | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-4-fluorophenylurea derivative | Attaching new molecular fragments to the scaffold. |

| C-N Cross-Coupling | This compound | Amine, Pd or Cu catalyst, Base | 2-(Amino)-4-fluorophenylurea derivative | Introducing nitrogen-containing functional groups. acs.org |

Modulation of Hydrogen Bonding and Supramolecular Interactions through Strategic Substituent Effects

The urea functional group is a powerful motif for directing supramolecular assembly due to its ability to act as both a hydrogen bond donor (the two N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). The strength and directionality of these hydrogen bonds can be finely tuned by the electronic nature of substituents on the aryl ring. nsf.govresearchgate.net

In this compound, the phenyl ring is decorated with two electron-withdrawing halogen atoms. The fluorine at the para-position and the bromine at the ortho-position significantly influence the electronic properties of the urea moiety. nih.gov These substituents pull electron density away from the ring and, by extension, from the urea's nitrogen atoms. This inductive effect increases the acidity of the N-H protons, making them more potent hydrogen bond donors compared to those on an unsubstituted phenylurea. nsf.govresearchgate.net

This enhanced hydrogen bonding capability has profound implications for the solid-state architecture and solution-state aggregation of molecules containing this scaffold. Stronger N-H···O=C hydrogen bonds can lead to more stable and well-defined one-dimensional tapes or two-dimensional sheets, which are common supramolecular patterns in crystalline ureas. The ortho-bromo substituent can also promote specific conformations through intramolecular hydrogen bonding or steric influence, further directing the assembly. nih.gov

The modulation of these non-covalent interactions is critical for designing materials with specific properties. For example, in the context of crystal engineering, predictable hydrogen bond patterns are essential for constructing desired network topologies. Even weak hydrogen bonds can significantly modulate the electronic properties and charge transfer within a molecular system. nih.gov Research on related systems has shown that electrochemically tunable hydrogen bonding interactions are possible, opening avenues for responsive materials. rsc.org

| Substituent | Position | Electronic Effect | Impact on N-H Acidity | Consequence for Hydrogen Bonding |

| -F | para (4-) | Strong -I (Inductive), Weak +M (Mesomeric) | Increase | Stronger N-H donor capability. nsf.gov |

| -Br | ortho (2-) | -I (Inductive), Weak +M (Mesomeric) | Increase | Stronger N-H donor capability; potential for intramolecular H-bonding or steric influence. nih.gov |

| None | - | - | Baseline | Standard urea hydrogen bond strength. |

Exploration of Arylurea Motifs as Precursors in Materials Science Research

In materials science, a "precursor" is a molecular compound designed for targeted synthesis, allowing for precise control over the final material's properties. uni-koeln.demdpi.com Arylurea motifs, including this compound, are highly valuable as precursors for a range of functional materials, most notably polymers like polyureas. mdpi.com

Polyureas are a class of polymers synthesized through the polyaddition reaction between diamine and diisocyanate monomers. dtic.mil Arylurea-based precursors can be integrated into these polymer chains to impart specific characteristics. For example, the rigid structure of the arylurea unit and its capacity for strong hydrogen bonding contribute to high thermal stability and mechanical strength in the resulting polymers. researchgate.netacs.org The synthesis of polyureas can be achieved through various routes, including more sustainable, non-isocyanate methods that involve the dehydrogenative coupling of diamines and methanol or the melt polycondensation of urea with diamines. mdpi.comrsc.org

The this compound scaffold offers additional layers of functionality for materials design.

Reactive Handles : The bromine atom serves as a reactive site for the post-polymerization modification of a material, allowing for the grafting of other molecules to alter surface properties or introduce new functionalities.

Property Tuning : The fluorine atom can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. In the field of nonlinear optics (NLO), the incorporation of polarizable groups like azo-chromophores into arylurea-containing polymers can lead to materials with significant second-order NLO coefficients. dtic.mil

Ligand Development : Beyond polymers, arylurea derivatives have been explored as a novel class of ligands for transition metal catalysis. Their straightforward synthesis, stability, and unique steric and electronic profiles make them attractive alternatives to traditional phosphine (B1218219) ligands for creating catalysts used in the synthesis of pharmaceuticals and other high-value chemicals. acs.org

The use of such well-defined molecular precursors is central to creating advanced materials with tailored mechanical, thermal, and optical properties for applications ranging from healable coatings to specialized electronic devices. acs.org

Green Chemistry Principles in the Synthesis and Transformation of Urea Derivatives

Electrocatalytic Approaches for Sustainable Urea (B33335) Formation

Electrocatalytic synthesis represents a frontier in green chemistry, offering a potential route to produce urea under ambient conditions. nih.gov This technology focuses on the direct C-N coupling of carbon dioxide (CO2) and various nitrogen sources like dinitrogen (N2) or nitrate (B79036) (NO3-). nih.govresearchgate.net The process bypasses the high-pressure and high-temperature requirements of conventional methods, such as the Haber-Bosch and Bosch-Meiser processes. nih.gov

Researchers have developed novel catalysts, such as Pd-Cu alloy nanoparticles and Bi-BiVO4 heterostructures, that can facilitate the co-reduction of CO2 and N2 to form urea at low electrical potentials. researchgate.net Another promising avenue is the use of nitrate-containing wastewater as the nitrogen source, which could simultaneously address water remediation and chemical production. utoronto.ca A hybrid catalyst of Zn/Cu has shown a Faradaic efficiency of 75% for urea synthesis from CO2 and wastewater-level nitrate concentrations. utoronto.ca

Application to 2-Bromo-4-fluorophenylurea:

Currently, electrocatalytic methods are focused on the synthesis of the basic urea molecule from simple feedstocks (CO2, N2, NO3-). mdpi.com The direct synthesis of a complex, substituted arylurea like this compound via electrocatalysis from a corresponding aniline (B41778) precursor has not been demonstrated and remains a significant scientific challenge. Future research would need to overcome the complexity of directing C-N coupling to a specific aromatic amine in an electrochemical cell. However, the principles of using electricity to drive reactions under mild conditions offer a long-term goal for the sustainable production of such specialized compounds.

Plasma-Ice Interaction Methodologies for Urea Synthesis

A novel and emerging green pathway for urea synthesis involves the use of plasma-ice interactions. arxiv.org In this method, a plasma is generated from gas mixtures (such as N2 + CO2 or NH3 + CO2) and directed onto an ice surface. arxiv.orgarxiv.org The high-energy species within the plasma create reactive nitrogen and carbon intermediates on the ice, which then combine to form urea. arxiv.orgresearchgate.net This process is notable for its potential to be both energy-efficient and environmentally friendly, operating at low temperatures and avoiding harsh chemical reagents. arxiv.org

Studies have shown that a significantly higher concentration of urea can be produced using an ammonia (B1221849) (NH3) and CO2 gas mixture compared to a nitrogen (N2) and CO2 mixture, due to the higher reactivity of ammonia. arxiv.orgresearchgate.net The process is influenced by parameters like treatment time, with longer exposure leading to greater changes in the physicochemical properties of the ice and higher urea yields. arxiv.orgresearchgate.net

Application to this compound:

Similar to electrocatalysis, the plasma-ice methodology is currently aimed at the fundamental synthesis of urea from simple gaseous molecules. quantumgrain.eu Its direct application to the synthesis of a substituted arylurea like this compound is not established. The technique is designed for the formation of the core urea structure, not for the attachment of complex aromatic groups. Adapting this method would require a radical rethinking of the process, perhaps by embedding the 2-bromo-4-fluoroaniline (B89589) precursor within the ice matrix, though the feasibility and selectivity of such a reaction are unknown and would be a subject for future exploratory research.

Development of Solvent-Free and Catalyst-Free Reaction Conditions in Arylurea Synthesis

A more immediately applicable green chemistry principle is the reduction or elimination of solvents and catalysts in chemical synthesis. rasayanjournal.co.in Traditional methods for synthesizing arylureas often involve toxic and hazardous reagents like phosgene (B1210022) and isocyanates, as well as organic solvents. nih.gov Recent advancements have demonstrated that arylureas can be synthesized efficiently under solvent-free and, in some cases, catalyst-free conditions.

One successful approach involves the reaction of amines with a CO2 source, facilitated by a reusable ionic liquid catalyst under solvent-free conditions. researchgate.net Another highly effective method is the simple nucleophilic addition of an amine to potassium isocyanate in water, eliminating the need for organic co-solvents and catalysts entirely. rsc.orgnih.gov This method is scalable and produces high-purity products often requiring only simple filtration. rsc.org Microwave-assisted synthesis has also emerged as a rapid, solvent-free technique for producing N,N'-diarylureas from primary amines and ethyl acetoacetate, drastically reducing reaction times from hours to minutes.

Application to this compound:

The synthesis of this compound is highly amenable to these solvent- and catalyst-free approaches. A plausible and green synthetic route would involve the direct reaction of 2-bromo-4-fluoroaniline with potassium isocyanate. This reaction could be performed in water or under solvent-free melt conditions, avoiding the use of hazardous isocyanate precursors and volatile organic solvents.

Table 1: Comparison of Synthetic Conditions for Arylurea Production

| Method | Reagents | Solvent | Catalyst | Conditions | Green Advantage |

| Traditional | Amine + Phosgene/Isocyanate | Dichloromethane, Toluene | Often required | Varies | Low |

| Microwave-Assisted | Aryl Amine + Ethyl Acetoacetate | None | None | 4-16 minutes, Microwave | Rapid, Solvent-free. |

| Aqueous Method | Amine + Potassium Isocyanate | Water | None | Room Temperature | Avoids organic solvents and catalysts. rsc.org |

| Ionic Liquid Catalysis | Amine + CO2 | None (IL acts as solvent) | Ionic Liquid [Bmim]OH | 170°C, CO2 pressure | Uses CO2 as C1 source, reusable catalyst. researchgate.net |

Atom Economy and Waste Minimization Strategies in the Preparation of Urea Compounds

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.orgibchem.com The goal is to design syntheses where the atom economy approaches 100%, meaning there are few to no waste byproducts. ibchem.com Waste minimization is a broader strategy that involves systematically reducing waste at its source through efficient use of materials, energy, and water, and by promoting recycling and reuse. beeindia.gov.inrepec.org

For urea synthesis, traditional methods that use phosgene or its substitutes often have poor atom economy due to the generation of stoichiometric byproducts. nih.gov Greener approaches, such as the direct addition of an amine to an isocyanate, can be highly atom-economical. Dehydrogenative coupling methods, which form ureas from amines and methanol (B129727) while releasing only hydrogen gas as a byproduct, are also highly atom-economic. acs.org

Application to this compound:

To analyze the atom economy for the synthesis of this compound, we can consider a common and efficient pathway: the reaction of 2-bromo-4-fluoroaniline with potassium isocyanate in the presence of an acid (like HCl) to generate the isocyanic acid (HNCO) in situ, which then reacts with the aniline.

Reaction: C₆H₅BrFN + KOCN + HCl → C₇H₆BrFN₂O + KCl

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant | Formula | Molar Mass ( g/mol ) |

| 2-bromo-4-fluoroaniline | C₆H₅BrFN | 190.02 |

| Potassium Isocyanate | KOCN | 81.12 |

| Hydrochloric Acid | HCl | 36.46 |

| Total Mass of Reactants | 307.60 | |

| Product | Formula | Molar Mass ( g/mol ) |

| This compound | C₇H₆BrFN₂O | 233.04 |

| Byproduct | Formula | Molar Mass ( g/mol ) |

| Potassium Chloride | KCl | 74.55 |

Calculation:

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy = (233.04 / 307.60) x 100 = 75.8%

An atom economy of 75.8% is reasonably high, but waste is still generated in the form of potassium chloride. Waste minimization strategies for this process would include:

Solvent Choice: Using water as a solvent, which is non-toxic and easily handled, instead of organic solvents. nih.gov

Byproduct Recovery: Investigating potential uses for the potassium chloride byproduct to move towards a circular economy model.

Process Optimization: Ensuring the reaction goes to completion to maximize yield and minimize the amount of unreacted starting materials in the waste stream.

By focusing on these green chemistry principles, the synthesis of this compound and other similar compounds can be made significantly more sustainable.

Q & A

Q. How should researchers address contradictions in spectroscopic or biological activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.